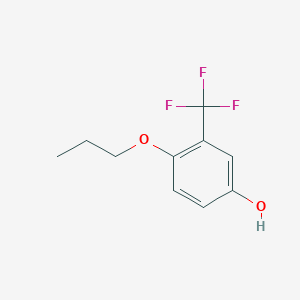

4-Propoxy-3-(trifluoromethyl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11F3O2 |

|---|---|

Molecular Weight |

220.19 g/mol |

IUPAC Name |

4-propoxy-3-(trifluoromethyl)phenol |

InChI |

InChI=1S/C10H11F3O2/c1-2-5-15-9-4-3-7(14)6-8(9)10(11,12)13/h3-4,6,14H,2,5H2,1H3 |

InChI Key |

OYNMHIKFOVTTCW-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)O)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Modifications of 4 Propoxy 3 Trifluoromethyl Phenol

Retrosynthetic Analysis and Strategic Chemical Disconnections for the Construction of 4-Propoxy-3-(trifluoromethyl)phenol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials by breaking bonds and using known, reliable chemical transformations in reverse. youtube.com For this compound, the primary strategic disconnections involve the carbon-oxygen bonds of the ether and the phenolic hydroxyl group, as well as the carbon-carbon bond connecting the trifluoromethyl group to the aromatic ring.

The most logical disconnections for the target molecule are the C-O bond of the propoxy ether and the C-CF₃ bond. This leads to two primary retrosynthetic pathways:

Pathway A: Disconnection of the propoxy ether bond (C-O disconnection) via a Williamson ether synthesis transform suggests 4-hydroxy-2-(trifluoromethyl)phenol as a key intermediate. youtube.com This intermediate can be further disconnected, targeting the introduction of the trifluoromethyl group onto a phenol (B47542) backbone.

Pathway B: A functional group interconversion (FGI) approach could start from a precursor like 3-amino-4-propoxy-benzotrifluoride, where the phenol is generated via a diazotization and hydrolysis sequence.

These disconnections identify key precursors such as 4-hydroxybenzotrifluoride nih.govsigmaaldrich.com or 3-aminobenzotrifluoride, which are then targeted for synthesis from simpler starting materials. The choice of a specific synthetic route often depends on the availability and cost of starting materials, as well as the desired scale and efficiency of the synthesis. youtube.com

Figure 1: Retrosynthetic analysis of this compound showing key disconnections.

Established Synthetic Pathways for Aryloxy Trifluoromethyl Phenols

Several established synthetic methods can be employed to construct the aryloxy trifluoromethyl phenol scaffold. These methods leverage fundamental organic reactions tailored to the specific electronic properties of the substituted benzene (B151609) ring.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles onto an aromatic ring, particularly when the ring is activated by strong electron-withdrawing groups like nitro (NO₂) or trifluoromethyl (CF₃). nih.govlibretexts.org The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org

For the synthesis of trifluoromethyl-substituted phenols, a halo-aromatic precursor bearing a trifluoromethyl group can react with a hydroxide (B78521) source. The presence of the CF₃ group activates the ring towards nucleophilic attack, making the displacement of a halide (e.g., F, Cl) feasible. nih.govyoutube.com For instance, a starting material like 1,4-dichloro-2-(trifluoromethyl)benzene could potentially undergo selective substitution with a hydroxide or alkoxide. However, direct substitution with hydroxide can sometimes be challenging and require harsh conditions. youtube.com Alternative methods, such as using acetohydroxamic acid as a hydroxide source, can proceed under milder conditions via an SNAr reaction followed by a Lossen rearrangement. organic-chemistry.org

Table 1: Examples of Nucleophilic Aromatic Substitution for Phenol Synthesis

| Starting Material | Nucleophile/Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Fluorobenzaldehyde | 4-Methoxyphenol / K₂CO₃ | DMSO, 140°C, 30 min | 4-(4-Methoxyphenoxy)benzaldehyde | walisongo.ac.id |

| Octafluorotoluene | Phenothiazine / K₂CO₃ | DMF, 60°C | 10-(Heptafluoro-p-tolyl)phenothiazine | nih.gov |

This table illustrates the general applicability of SNAr reactions for forming C-O bonds with aromatic rings, a key step in synthesizing complex phenols.

The Williamson ether synthesis is a classic and highly versatile method for forming ethers via an SN2 reaction between an alkoxide and a primary alkyl halide. wikipedia.orgbyjus.com This reaction is ideally suited for introducing the propoxy group onto the phenolic intermediate. masterorganicchemistry.com

In the context of synthesizing this compound, the key intermediate would be 4-hydroxy-2-(trifluoromethyl)phenol. This phenol is first deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide. youtube.com The resulting phenoxide then displaces a halide from a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane) to form the desired ether linkage. masterorganicchemistry.comyoutube.com The choice of a primary alkyl halide is crucial to favor the SN2 pathway and avoid competing elimination reactions that are common with secondary or tertiary halides. wikipedia.org The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the nucleophilic substitution. byjus.com

Table 2: Typical Conditions for Williamson Ether Synthesis

| Alcohol/Phenol | Base | Alkyl Halide | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Generic Alcohol (ROH) | NaH | R'-X (primary) | THF, DMSO | Room Temp - 100 | masterorganicchemistry.comyoutube.com |

| Salicylaldehyde | NaOH | Chloroacetic acid | Water | Varies | wikipedia.org |

This table provides an overview of common reagents and conditions for the Williamson ether synthesis, applicable to the propoxylation step.

The synthesis of phenols from aromatic amines via diazotization followed by hydrolysis is a fundamental transformation in organic chemistry. uobaghdad.edu.iq This method is particularly useful for preparing phenols when the corresponding aniline (B41778) is readily available. google.com For fluorinated phenols, this route often starts with a trifluoromethyl-substituted aniline.

The process involves treating the aromatic amine, such as m-trifluoromethylaniline, with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like sulfuric acid) at low temperatures (0-5 °C) to form a diazonium salt. uobaghdad.edu.iqgoogle.com This intermediate is often unstable and is used directly in the next step. The diazonium salt solution is then heated, causing the loss of dinitrogen gas (N₂) and the formation of a highly reactive aryl cation, which is subsequently trapped by water to yield the phenol. pitt.edugoogle.com

Improvements to this method aim to minimize the formation of tarry by-products, which can arise from side reactions during the high-temperature hydrolysis. google.com One such improvement involves adding the diazonium salt solution dropwise to boiling, dilute acid or using steam distillation to remove the phenol product as it forms, thus preventing its decomposition or reaction with unreacted diazonium salt. google.com

Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgfiveable.me

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. mychemblog.comlibretexts.org While primarily used for C-C bond formation, variations can be adapted for phenol synthesis. For example, arylboronic acids can be hydroxylated to phenols using an oxidizing agent, sometimes in a one-pot sequence with a Suzuki coupling to build a complex aryl scaffold first. nih.gov The mechanism of the Suzuki coupling involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to form the product and regenerate the catalyst. mychemblog.comnih.gov

The Ullmann condensation is a copper-catalyzed reaction that is particularly effective for forming carbon-oxygen bonds, creating diaryl ethers. youtube.com The classical Ullmann reaction requires harsh conditions (high temperatures), but modern variations use ligands to facilitate the reaction under milder conditions. youtube.com A related process is the copper- or palladium-catalyzed hydroxylation of aryl halides to form phenols. organic-chemistry.orgrsc.org For example, the direct coupling of aryl halides with potassium hydroxide (KOH) can be achieved using highly active palladium-phosphine catalysts. organic-chemistry.org These methods offer an alternative to classical SNAr or diazotization routes and often exhibit broad functional group tolerance. rsc.orgrsc.org

Table 3: Comparison of Pd-Catalyzed Coupling Reactions for Phenol Synthesis/Functionalization

| Reaction Name | Catalyst System | Reactants | Bond Formed | Key Features | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(0) complex, Base | Aryl halide/triflate + Organoboron | C-C | Mild conditions, high functional group tolerance. | mychemblog.comlibretexts.orgnih.gov |

| Ullmann Condensation | Cu(I) or Cu(II), Base, Ligands | Aryl halide + Alcohol/Phenol | C-O (ether) | Effective for diaryl ether synthesis; can require high temperatures. | youtube.com |

| Buchwald-Hartwig Amination (Hydroxylation variant) | Pd catalyst, Phosphine ligand, Base | Aryl halide + Hydroxide source | C-O (phenol) | Broad substrate scope, good for complex molecules. | organic-chemistry.orgrsc.org |

Advanced Synthetic Strategies and Process Optimization in the Preparation of this compound and Analogues

Modern synthetic chemistry focuses on developing more efficient, selective, and sustainable methods. For the synthesis of this compound and its analogues, advanced strategies often involve C-H functionalization or the use of novel catalytic systems.

C-H Functionalization: Directing group-assisted C-H activation has emerged as a powerful strategy for regioselective functionalization of aromatic rings, avoiding the need for pre-functionalized substrates like aryl halides. nih.govacs.orgnih.gov For phenol derivatives, the hydroxyl group itself or a protected version can act as a directing group to guide a transition metal catalyst (often palladium) to an ortho- or para-position for C-H activation and subsequent bond formation. acs.orgnih.gov For instance, a Pd-catalyzed reaction could potentially introduce the trifluoromethyl group directly onto a propoxy-phenol substrate at the ortho position, although this can be challenging.

Solvent Effects and Reaction Condition Modulations for Enhanced Yield and Selectivity

The choice of solvent is critical in the synthesis of aryl ethers from phenols. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed in reactions such as the Williamson ether synthesis or copper-catalyzed arylations because they can effectively solvate cations while leaving the anionic nucleophile (phenoxide) relatively free, enhancing its reactivity. libretexts.orgnih.govresearchgate.net In some cases, phase-transfer catalysts like tetrabutylammonium (B224687) bromide are used, especially in biphasic systems, to facilitate the transport of the phenoxide ion from an aqueous phase to an organic phase where the alkylating agent resides. utahtech.edu

The yield and selectivity of the propoxylation of 3-(trifluoromethyl)phenol (B45071) are highly dependent on the reaction conditions. The formation of the phenoxide, typically achieved with a base like sodium hydroxide or potassium carbonate, is a crucial first step. youtube.comutahtech.edu The temperature and reaction time must be optimized to ensure complete reaction while minimizing potential side reactions. For instance, in related phenol alkylations, gentle heating is often sufficient to drive the reaction to completion. utahtech.edu The use of an appropriate base is also crucial; a strong base ensures complete deprotonation of the phenol, which is made more acidic by the electron-withdrawing trifluoromethyl group, thus forming a potent nucleophile. youtube.com

| Parameter | Effect on Synthesis | Example Condition |

| Solvent | Influences nucleophilicity of the phenoxide and solubility of reagents. Polar aprotic solvents are often preferred. | DMSO, DMF nih.govresearchgate.net |

| Base | Deprotonates the phenolic hydroxyl group to form the reactive phenoxide ion. | Potassium Carbonate, Sodium Hydroxide youtube.comutahtech.edu |

| Temperature | Affects reaction rate. Moderate heating is typical to avoid decomposition or side reactions. | Refluxing for several hours researchgate.net |

| Catalyst | Phase-transfer catalysts can be used in biphasic systems to improve reaction efficiency. | Tetrabutylammonium bromide (TBAB) utahtech.edu |

Catalyst Selection and Ligand Design for Improved Reaction Efficiency

For more complex syntheses or when using less reactive starting materials, transition-metal catalysis, particularly with copper, is a powerful tool for forming the C-O ether bond. nih.govlookchem.com The Ullmann condensation, a classic copper-catalyzed reaction, has been refined over the years with the development of specific ligands that improve reaction efficiency, lower required temperatures, and broaden the substrate scope. nih.gov

Ligands such as picolinic acid or 1,10-phenanthroline (B135089) can be used to modulate the reactivity of the copper catalyst. nih.govresearchgate.net These ligands stabilize the copper center and facilitate the catalytic cycle, which typically involves oxidative addition, coordination of the phenoxide, and reductive elimination to form the diaryl or alkyl aryl ether. rsc.org For a molecule like this compound, a well-chosen copper/ligand system can be effective for its synthesis from 3-(trifluoromethyl)phenol and a propyl halide, or from 4-chloro-3-(trifluoromethyl)phenol (B1677636) and propanol, although the latter is a more challenging transformation. The design of chiral ligands has also enabled the development of enantioconvergent cross-coupling reactions, which could be relevant for creating chiral derivatives. nih.gov

| Catalyst/Ligand System | Application in Ether Synthesis | Key Advantages |

| Copper(I) Iodide (CuI) | Commonly used in Ullmann-type C-O coupling reactions. nih.govresearchgate.net | Low cost, effective for aryl-alkyl and diaryl ether formation. |

| Picolinic Acid | Serves as a ligand for copper, enabling milder reaction conditions. nih.gov | Improves solubility and reactivity of the copper catalyst. |

| 1,10-Phenanthroline | A bidentate nitrogen ligand that enhances the efficiency of Cu-catalyzed arylations. researchgate.net | Forms stable complexes with copper, facilitating the catalytic cycle. |

| Palladium Catalysts | Used in Buchwald-Hartwig amination-type C-O coupling, though less common for simple alkyl ethers. | High functional group tolerance, but often more expensive than copper. |

Microwave-Assisted Organic Synthesis (MAOS) in Related Phenol Chemistry

Microwave-Assisted Organic Synthesis (MAOS) has become a valuable technique in synthetic chemistry for its ability to dramatically reduce reaction times, often leading to improved yields and cleaner reactions. researchgate.netresearchgate.net This technology utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture. In the context of phenol chemistry, MAOS has been successfully applied to various transformations, including alkylation, esterification, and cross-coupling reactions. researchgate.netresearchgate.netthieme-connect.com

For example, the synthesis of substituted phenols and their derivatives has been achieved with significantly shorter reaction times—sometimes in minutes—compared to conventional heating methods. thieme-connect.comnih.gov Microwave-assisted benzoylation of phenols using benzoic acid instead of the more reactive benzoyl chloride has been reported, showcasing a greener approach. researchgate.net Similarly, aminoalkylation of phenols can be accomplished in as little as 7 minutes with high yields. thieme-connect.com Given these successes, the application of MAOS to the Williamson ether synthesis of this compound could offer a more efficient and rapid production method. arizona.edu

Derivatization and Functionalization Strategies of this compound

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties.

Chemical Transformations at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for derivatization. nih.gov Its acidic proton can be removed by a base to form a phenoxide, a potent nucleophile for various reactions.

Etherification: Further reaction at the oxygen can produce more complex ethers.

Esterification: The hydroxyl group can be acylated using acyl chlorides or anhydrides to form esters. nih.govresearchgate.net This is a common strategy to modify the biological or physical properties of a phenolic compound.

Trifluoromethylation: Advanced methods exist for the O-trifluoromethylation of phenols, which can introduce a trifluoromethoxy group, a common moiety in pharmaceuticals. nih.gov

Xanthate Formation: Phenols can be converted to xanthates, which are versatile intermediates for further transformations. nih.gov

Electrophilic Aromatic Substitution for Further Ring Functionalization

The aromatic ring of this compound can undergo electrophilic aromatic substitution, although the regioselectivity is governed by the competing directing effects of the existing substituents. libretexts.orgucalgary.ca

Directing Effects: The propoxy group (-OPr) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. ucalgary.ca Conversely, the trifluoromethyl group (-CF₃) is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect. rsc.org

In this specific molecule, the C4 position is occupied by the propoxy group and the C3 position by the trifluoromethyl group.

The position ortho to the powerfully activating propoxy group (C5) is strongly favored for electrophilic attack.

The position ortho to the propoxy group and meta to the trifluoromethyl group (C5) is the most likely site for substitution.

The C2 position is ortho to the deactivating CF₃ group and meta to the activating propoxy group, making it less favorable for attack.

The C6 position is also activated by the propoxy group, but is sterically more hindered.

Therefore, electrophilic reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to primarily yield the 5-substituted product. rsc.orgnih.govmasterorganicchemistry.com For example, nitration with nitric acid would likely produce 5-nitro-4-propoxy-3-(trifluoromethyl)phenol. rsc.org

Strategies for Introducing Detection-Specific Moieties for Analytical Applications

For analytical purposes, such as in chromatography or bioassays, it is often necessary to derivatize a molecule to enhance its detectability. nih.govresearchgate.net This typically involves introducing a chromophore, a fluorophore, or a group that is easily ionized for mass spectrometry. rsc.org

Fluorogenic Derivatization: Reagents like dansyl chloride or various sulfonyl chlorides can be reacted with the phenolic hydroxyl group to attach a fluorescent tag, allowing for highly sensitive detection in liquid chromatography or capillary electrophoresis. researchgate.net

UV/Vis-Active Labeling: Attaching a moiety with a strong ultraviolet or visible light absorbance, such as a p-nitrobenzyl group, can improve detection by UV-Vis spectroscopy. researchgate.net

Mass Spectrometry Tags: For mass spectrometry-based quantification, a common strategy is to introduce a tag containing a specific element, like bromine. For instance, reacting the phenol with p-bromophenacyl bromide introduces a bromine atom, allowing for sensitive and selective detection using techniques like inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). rsc.org This provides an element-specific signal that can be distinguished from the complex matrix of a biological sample. rsc.org

These derivatization strategies are crucial for metabolite profiling and environmental analysis, where target compounds are often present at very low concentrations. rsc.orgnih.govrsc.org

Dear User,

Following a comprehensive and thorough search of scientific databases and chemical literature, we have been unable to locate any published spectroscopic data for the specific compound “this compound”. This includes a lack of available data for its ¹H NMR, ¹³C NMR, ¹⁹F NMR, multi-dimensional NMR (COSY, HSQC, HMBC), and vibrational spectroscopy (IR and Raman).

The successful generation of the detailed and scientifically accurate article you requested, strictly adhering to the provided outline, is entirely contingent on the availability of this specific experimental data. Without access to the necessary spectroscopic findings for "this compound," it is not possible to create the content for the specified sections and subsections, including:

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Propoxy 3 Trifluoromethyl Phenol

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Identification of Characteristic Functional Group Frequencies and Band Assignments

Substituting data from related but structurally different compounds would be scientifically inaccurate and would not meet the stringent requirements of your request. Therefore, we are unable to proceed with generating the article at this time.

We regret that we cannot fulfill your request as specified due to the absence of the required source data in the public domain. Should you have a request for a compound with available spectroscopic data or a different topic, we would be pleased to assist you.

Conformational Analysis Through Vibrational Spectroscopy

While specific experimental spectra for 4-Propoxy-3-(trifluoromethyl)phenol are not extensively documented in public literature, its conformational landscape can be effectively investigated using vibrational spectroscopy, namely Fourier-Transform Infrared (FTIR) and Raman spectroscopy. thermofisher.comresearchgate.net These techniques are powerful tools for identifying molecular structures and are vital in chemical analysis. researchgate.net

The conformational possibilities in this compound arise primarily from the rotation around the C-O bonds of the propoxy and hydroxyl groups. Different rotational isomers (conformers) are expected to exhibit subtle but distinct differences in their vibrational spectra. By combining experimental FTIR and Raman data with computational methods such as Density Functional Theory (DFT), a detailed assignment of vibrational modes can be achieved. nih.govnih.gov This theoretical approach allows for the calculation of harmonic vibrational frequencies for different conformers, which can then be compared to the experimental spectra to identify the most stable conformations present in a sample. nih.gov

Vibrational spectroscopy probes the vibrational levels of molecules to characterize functional groups and structure. uha.fr Key vibrational modes for this compound would include the O-H stretching of the phenolic group, asymmetric and symmetric C-F stretching of the trifluoromethyl group, aromatic C-C and C-H vibrations, and various modes associated with the propoxy group (C-H stretching, bending, and C-O-C stretching). The frequencies of these modes are sensitive to the molecule's conformation. researchgate.net

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Phenol (B47542) (-OH) | 3200 - 3600 | Strong, Broad (IR) |

| Aromatic C-H Stretch | Benzene (B151609) Ring | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | Propoxy (-OCH₂CH₂CH₃) | 2850 - 3000 | Strong |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium to Strong |

| C-O Stretch | Phenol, Ether | 1200 - 1300 | Strong |

| C-F Stretch | Trifluoromethyl (-CF₃) | 1100 - 1200 | Very Strong (IR) |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns. For aromatic ethers like this compound, the stability of the benzene ring typically results in a prominent molecular ion peak. whitman.eduwhitman.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for unambiguously determining the elemental composition of a molecule. mdpi.commdpi.com For this compound, with the chemical formula C₁₀H₁₁F₃O₂, HRMS can verify the exact mass, distinguishing it from other isomers or compounds with the same nominal mass. nih.govyoutube.com The theoretical monoisotopic mass can be calculated with high precision, and an experimental HRMS measurement that matches this value confirms the assigned elemental formula.

| Element | Count | Atomic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (H) | 11 | 1.007825 | 11.086075 |

| Fluorine (F) | 3 | 18.998403 | 56.995209 |

| Oxygen (O) | 2 | 15.994915 | 31.989830 |

| Total Monoisotopic Mass | 220.071114 |

Tandem Mass Spectrometry (MS/MS) for Elucidating Diagnostic Fragmentation Patterns

Tandem mass spectrometry (MS/MS) is a technique used to induce and analyze the fragmentation of a pre-selected ion. uab.edu In a typical MS/MS experiment, the molecular ion of this compound ([M]⁺˙ at m/z 220) would be isolated and then subjected to collision-induced dissociation. The resulting fragment ions provide a roadmap of the molecule's structure.

For aromatic ethers, characteristic fragmentation pathways include cleavage at the β-bond to the aromatic ring and cleavage of the C-O ether bond. whitman.edublogspot.com A key fragmentation for ethers with alkyl chains of three or more carbons is the loss of an alkene via a rearrangement, which for the propoxy group would be the loss of propene (C₃H₆), resulting in a radical cation at m/z 178. Other likely fragmentations include the loss of an ethyl radical from the propyl chain.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

|---|---|---|---|

| 220 ([M]⁺˙) | 191 | •C₂H₅ (Ethyl radical) | β-cleavage of the propoxy group |

| 220 ([M]⁺˙) | 178 | C₃H₆ (Propene) | Rearrangement and cleavage of the propoxy group |

| 220 ([M]⁺˙) | 177 | •C₃H₇ (Propyl radical) | α-cleavage at the ether oxygen |

| 178 | 150 | CO (Carbon monoxide) | Loss of CO from the phenolic fragment |

X-ray Crystallography for Solid-State Molecular Geometry Determination

X-ray crystallography is the definitive experimental science for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique reveals detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking. wikipedia.orgwikipedia.org

While a specific crystal structure for this compound is not publicly available, analysis of structural analogues provides valuable insight into the expected geometry. Data from related phenol structures show that the benzene ring is planar. nih.gov The C-O bond of the hydroxyl group and the C-O bond of the propoxy group would lie in the plane of the ring, while the trifluoromethyl group and the alkyl chain of the propoxy group would adopt specific conformations to minimize steric hindrance.

A crystal structure would definitively characterize the hydrogen-bonding network formed by the phenolic hydroxyl group, which is a critical factor in the solid-state packing of phenols. nih.gov It would also reveal the precise orientation of the substituents on the aromatic ring.

| Bond/Angle | Typical Value |

|---|---|

| C-C (aromatic) | ~1.39 Å |

| C-O (phenol) | ~1.36 Å |

| C-O (ether) | ~1.37 Å |

| C-F (trifluoromethyl) | ~1.35 Å |

| C-C-C (aromatic ring) | ~120° |

| C-O-C (ether) | ~118° |

| F-C-F (trifluoromethyl) | ~107° |

Computational and Theoretical Investigations of 4 Propoxy 3 Trifluoromethyl Phenol

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometries and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-Propoxy-3-(trifluoromethyl)phenol, DFT calculations would be instrumental in determining its optimized molecular geometry, which corresponds to the lowest energy arrangement of its atoms. These calculations also yield crucial electronic properties such as electron density distribution, dipole moment, and electrostatic potential maps. Such data would provide a quantitative understanding of the molecule's polarity and regions susceptible to electrophilic or nucleophilic attack.

Analysis of Frontier Molecular Orbitals (HOMO and LUMO) and Their Energetics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. libretexts.orgyoutube.comnumberanalytics.com The energy and spatial distribution of these orbitals are critical in predicting a molecule's chemical reactivity and its behavior in chemical reactions. libretexts.orgyoutube.comnumberanalytics.comsapub.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. For this compound, an analysis of its frontier orbitals would be essential for understanding its reaction mechanisms.

Calculation of Global Reactivity Descriptors

Electronic Chemical Potential (μ): Indicates the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A larger HOMO-LUMO gap generally implies greater hardness.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

The calculation of these descriptors for this compound would allow for a systematic comparison of its reactivity with other related compounds.

Molecular Modeling and Conformational Analysis of this compound

Molecular modeling techniques are employed to study the three-dimensional structures and dynamic behavior of molecules.

Conformational Energy Landscapes and Stability Analysis

The propoxy group in this compound can rotate around its bonds, leading to different spatial arrangements known as conformations. A conformational analysis would involve mapping the potential energy surface of the molecule as a function of these rotational angles. This analysis would identify the most stable, low-energy conformations and the energy barriers between them. sapub.org Understanding the preferred conformation is crucial as it influences the molecule's physical properties and its interaction with other molecules.

Prediction of Molecular Interactions and Binding Modes (e.g., via molecular docking with theoretical targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking simulations can elucidate its potential biological targets and binding mechanisms, even in the absence of experimental data.

Theoretical targets for this compound can be inferred from the known activities of structurally similar phenolic compounds. For instance, propofol (B549288) (2,6-diisopropylphenol) and its analogues are known to act on the γ-aminobutyric acid type A (GABA-A) receptor. nih.gov Therefore, the GABA-A receptor represents a primary theoretical target for docking studies. Other potential targets could include cyclooxygenase (COX) enzymes, given the anti-inflammatory activity of some phenolic compounds. nih.gov

A typical molecular docking workflow for this compound would involve:

Preparation of the Ligand: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

Selection and Preparation of the Receptor: A high-resolution crystal structure of a target protein, such as the human GABA-A receptor, is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogen atoms are added. nih.gov

Docking Simulation: Using software like AutoDock Vina, the ligand is placed in the defined binding site of the receptor. nih.gov The program then explores various conformations and orientations of the ligand within the binding pocket, calculating the binding affinity (usually in kcal/mol) for each pose.

The predicted binding mode for this compound within a hypothetical receptor active site would likely involve a combination of interactions:

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a key hydrogen bond donor and acceptor, capable of forming strong interactions with polar amino acid residues (e.g., Serine, Threonine, Histidine) in the binding pocket.

Hydrophobic Interactions: The propoxy chain and the phenyl ring would engage in hydrophobic and van der Waals interactions with nonpolar residues (e.g., Leucine, Isoleucine, Valine).

Halogen Interactions: The electron-withdrawing trifluoromethyl (-CF3) group can participate in dipole-dipole or halogen bonding interactions, further stabilizing the ligand-receptor complex.

The results of such simulations are often presented in a table summarizing binding affinities and key interacting residues.

Interactive Table 1: Predicted Binding Interactions of this compound with a Theoretical Target (GABA-A Receptor Model)

This table is a hypothetical representation based on the principles of molecular docking.

| Interacting Residue (Hypothetical) | Interaction Type | Ligand Moiety Involved | Predicted Distance (Å) |

| Threonine-266 | Hydrogen Bond | Phenolic -OH | 2.1 |

| Tyrosine-157 | π-π Stacking | Phenyl Ring | 3.8 |

| Leucine-264 | Hydrophobic | Propoxy Chain | 4.2 |

| Isoleucine-308 | Hydrophobic | Trifluoromethyl Group | 4.5 |

| Methionine-286 | Hydrophobic | Phenyl Ring | 4.1 |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. mdpi.com These models are essential for optimizing lead compounds and predicting the activity of novel molecules.

Development of Computational Models to Correlate Structural Variations with Predicted Activities

A QSAR model for this compound and its analogues would be developed by generating a dataset of structurally related compounds and calculating various molecular descriptors for each. These descriptors quantify physicochemical properties of the molecules. A mathematical model is then built using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create an equation that relates the descriptors to the observed activity. nih.govinsilico.eu

Key molecular descriptors relevant for a QSAR study of phenolic compounds include: nih.gov

Lipophilicity: (e.g., LogP) Describes the compound's solubility and ability to cross cell membranes.

Electronic Descriptors: (e.g., Hammett constants, partial atomic charges) Describe the electron distribution and influence reactivity and binding interactions.

Steric Descriptors: (e.g., Molar Refractivity, van der Waals volume) Describe the size and shape of the molecule, which are crucial for receptor fit.

Topological Descriptors: Describe the connectivity and branching of the molecule.

A hypothetical QSAR model might take the following form:

Predicted Activity (pIC50) = c0 + (c1 * LogP) + (c2 * σ) + (c3 * MR)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, c represents the coefficients determined by the regression analysis, LogP is the lipophilicity, σ is the Hammett electronic parameter, and MR is the Molar Refractivity. nih.gov

Interactive Table 2: Hypothetical Dataset for QSAR Model Development of this compound Analogues

This table is illustrative. The "Predicted pIC50" values are for demonstration purposes to show how structural variations could influence activity.

| Compound | R1 (Position 3) | R2 (Position 4) | LogP | Electronic Descriptor (σ_meta) | Steric Descriptor (MR) | Predicted pIC50 |

| Analogue 1 | -CF3 | -OCH2CH2CH3 | 3.85 | 0.43 | 28.5 | 6.5 |

| Analogue 2 | -Cl | -OCH2CH2CH3 | 3.60 | 0.37 | 26.1 | 6.2 |

| Analogue 3 | -H | -OCH2CH2CH3 | 3.10 | 0.00 | 21.0 | 5.8 |

| Analogue 4 | -CF3 | -OH | 2.50 | 0.43 | 21.3 | 5.5 |

| Analogue 5 | -CF3 | -OCH3 | 3.05 | 0.43 | 23.5 | 6.0 |

| Analogue 6 | -NO2 | -OCH2CH2CH3 | 3.55 | 0.71 | 27.8 | 6.8 |

Investigation of the Stereoelectronic Influence of the Trifluoromethyl Group on Molecular Properties and Interactions

The trifluoromethyl (-CF3) group at position 3 of the phenol (B47542) ring exerts a profound stereoelectronic influence on the molecule's properties. "Stereoelectronic effects" refer to how the spatial arrangement of electrons (stereochemistry) influences the outcomes of chemical reactions and interactions.

The -CF3 group is one of the most powerful electron-withdrawing groups used in medicinal chemistry due to the high electronegativity of fluorine atoms. nih.gov This strong inductive effect (-I) has several key consequences for this compound:

Increased Acidity: The -CF3 group withdraws electron density from the phenyl ring, which in turn pulls electron density from the phenolic oxygen. This stabilizes the corresponding phenoxide anion, making the hydroxyl proton more acidic (lowering its pKa) compared to a non-substituted phenol. This enhanced acidity can be critical for forming stronger hydrogen bonds or for ionization at physiological pH.

Conformational Effects: The steric bulk of the -CF3 group can influence the preferred orientation (conformation) of the adjacent propoxy group, which can be crucial for fitting into a specific receptor binding pocket.

Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. This often increases the metabolic stability and half-life of a drug.

These properties make the -CF3 group a valuable substituent for tuning the electronic profile and pharmacokinetic properties of a lead compound.

Exploration of the Impact of the Propoxy Chain Length and Position on Molecular Efficacy and Selectivity

The propoxy chain (-OCH2CH2CH3) at position 4 is a critical determinant of the molecule's pharmacodynamic and pharmacokinetic profile. SAR studies often explore how varying the length and position of such alkyl or alkoxy chains affect biological activity. mdpi.com

Impact of Chain Length: The primary effect of altering the alkoxy chain length is the modulation of lipophilicity (hydrophobicity).

Short Chains (e.g., Methoxy, Ethoxy): Lower lipophilicity, generally leading to better aqueous solubility but potentially weaker binding if the receptor pocket is large and hydrophobic.

Medium Chains (e.g., Propoxy, Butoxy): An optimal balance of lipophilicity is often found in this range. The propoxy group in the title compound provides significant hydrophobic character, which can enhance binding to hydrophobic pockets in receptors and improve membrane permeability.

Long Chains (e.g., Pentoxy and longer): Increasing the chain length further can lead to a "lipophilicity cliff," where the compound becomes too insoluble in aqueous media or gets trapped in lipid bilayers, preventing it from reaching its target. This can also lead to non-specific binding and increased toxicity.

A hypothetical SAR study might reveal a parabolic relationship between chain length and activity, where the propoxy or butoxy analogue shows peak efficacy.

Interactive Table 3: Hypothetical SAR for Alkoxy Chain Variation in 3-(Trifluoromethyl)phenols

This table illustrates the potential impact of alkoxy chain length on receptor binding affinity, a measure of efficacy.

| Compound (4-Alkoxy-3-(trifluoromethyl)phenol) | Alkoxy Chain (R) | Chain Length (Carbons) | Calculated LogP | Predicted Binding Affinity (Ki, nM) |

| Analogue 1 | Methoxy | 1 | 3.05 | 95 |

| Analogue 2 | Ethoxy | 2 | 3.45 | 50 |

| Analogue 3 | Propoxy | 3 | 3.85 | 25 |

| Analogue 4 | Butoxy | 4 | 4.25 | 30 |

| Analogue 5 | Pentoxy | 5 | 4.65 | 150 |

Impact of Position: The position of the propoxy chain is also crucial. In this compound, the propoxy group is para to the hydroxyl group. If it were moved to the ortho or meta position, it could lead to steric hindrance with the hydroxyl group or the trifluoromethyl group, potentially disrupting the optimal binding conformation. The para position often allows the substituent to extend into a specific sub-pocket of the receptor without interfering with the primary hydrogen-bonding interactions of the phenolic hydroxyl group.

Mechanistic Investigations of 4 Propoxy 3 Trifluoromethyl Phenol in Chemical and Biochemical Contexts

Exploration of Molecular Interaction Mechanisms (in vitro/in silico)

The interaction of small molecules with biological systems is governed by a complex interplay of electronic and steric factors. For phenolic compounds like 4-Propoxy-3-(trifluoromethyl)phenol, these interactions are central to their potential biological activities.

Mechanistic Studies of Antioxidant Properties in Related Compounds

While direct antioxidant studies on this compound are not extensively documented, the antioxidant mechanisms of phenolic and organofluorine compounds are well-established through theoretical and experimental research. Antioxidants can neutralize harmful free radicals through several pathways, primarily the Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT) mechanisms. frontiersin.org

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, quenching its reactivity. The efficiency of this process is related to the O-H Bond Dissociation Enthalpy (BDE). A lower BDE indicates a weaker bond and a greater propensity for hydrogen donation. The electron-withdrawing nature of the trifluoromethyl group can influence the BDE of the phenolic proton.

Single Electron Transfer followed by Proton Transfer (SET-PT): This two-step mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation, which then deprotonates. frontiersin.org The feasibility of this pathway is assessed by the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE). frontiersin.org

Computational methods, such as Density Functional Theory (DFT), are instrumental in predicting which mechanism is more favorable in different solvent environments. frontiersin.org For related phenolic compounds, studies have shown that the presence of electron-donating groups generally enhances antioxidant activity. frontiersin.org Conversely, the strong electron-withdrawing trifluoromethyl group in the meta position to the hydroxyl group in this compound would be expected to influence these parameters significantly.

The antioxidant potential of various compounds can be evaluated using assays like the potassium ferricyanide (B76249) antioxidant reducing power (PFRAP) assay, which measures the ability of a compound to reduce Fe³⁺ to Fe²⁺. nih.gov Vitamin E (tocopherols and tocotrienols) is a well-known lipophilic antioxidant that protects cell membranes from lipid peroxidation by scavenging free radicals. nih.gov The lipophilic character of this compound, enhanced by the propoxy and trifluoromethyl groups, suggests it could partition into lipid-rich environments, a key feature for antioxidants that protect cellular membranes. nih.govmdpi.com

Insights into Enzyme-Ligand Interactions (e.g., inhibition principles)

The trifluoromethyl group is a critical substituent in modern drug design, often introduced to enhance a molecule's interaction with biological targets like enzymes. bohrium.com Its presence can improve metabolic stability, binding affinity, and membrane permeability. mdpi.comrsc.org For instance, the inclusion of a -CF3 group in the para-position of a phenolic ring was found to increase the potency for inhibiting serotonin (B10506) uptake by six-fold compared to the non-fluorinated analogue.

The principles of enzyme inhibition by small molecules like this compound involve specific binding interactions within the enzyme's active site or allosteric sites. These interactions can include:

Hydrogen Bonding: The phenolic -OH group can act as both a hydrogen bond donor and acceptor.

Hydrophobic Interactions: The propoxy chain and the trifluoromethylated benzene (B151609) ring contribute to the molecule's lipophilicity, promoting interactions with nonpolar pockets in the enzyme. mdpi.com

Dipole-Dipole and Ion-Dipole Interactions: The highly polarized C-F bonds in the -CF3 group can engage in specific electrostatic interactions with polar residues in the binding site.

The trifluoromethyl group's ability to increase lipophilicity can facilitate the passage of the molecule through biological membranes to reach its enzymatic target. mdpi.com

Principles of Receptor-Ligand Binding and Allosteric Modulation from a Chemical Perspective

The binding of a ligand to a receptor initiates a biological response. The affinity and specificity of this binding are dictated by the complementary nature of the ligand and the receptor's binding pocket. Key chemical principles governing these interactions include:

Shape and Steric Complementarity: The ligand's three-dimensional shape must fit within the receptor's binding site. The steric bulk of substituents is a crucial factor.

Electrostatic and Hydrophobic Interactions: As with enzyme-ligand interactions, hydrogen bonds, van der Waals forces, and hydrophobic interactions are fundamental to the stability of the receptor-ligand complex.

The trifluoromethyl group significantly influences these properties. Its introduction can enhance binding affinity by engaging in favorable interactions or by displacing water molecules from the binding site, an entropically favorable process. rsc.org The lipophilicity conferred by the -CF3 and propoxy groups can be critical for interactions with transmembrane receptors embedded within the lipid bilayer. mdpi.com

Allosteric modulation occurs when a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's affinity for its endogenous ligand. The unique electronic and steric profile of a molecule like this compound could allow it to act as an allosteric modulator, fine-tuning a receptor's activity rather than simply turning it on or off. The principles of such interactions are being explored through direct receptor binding assays and structural modeling. nih.gov

Role of the Trifluoromethyl Group in Modulating Reactivity and Selectivity

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, a property that dramatically influences the reactivity and selectivity of the aromatic ring to which it is attached. nih.gov

Inductive and Resonance Effects on Aromatic Ring Reactivity

The chemical behavior of the aromatic ring in this compound is governed by the interplay of its three substituents: the hydroxyl (-OH) group, the propoxy (-OPr) group, and the trifluoromethyl (-CF3) group.

Inductive Effect (-I): Due to the high electronegativity of fluorine atoms, the -CF3 group exerts a very strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution than benzene. nih.gov This deactivation is a well-established strategy for increasing the metabolic stability of drug candidates. mdpi.com The -CF3 group's inductive pull also increases the acidity of the phenolic proton, lowering its pKa compared to phenol (B47542) itself.

Resonance Effect (+M): The hydroxyl and propoxy groups are both activating, ortho-, para-directing groups because their oxygen lone pairs can donate electron density to the ring via resonance (+M effect).

In this compound, the powerful -I effect of the -CF3 group dominates, making the aromatic ring electron-deficient. The -CF3 group acts as a meta-director for electrophilic substitution. The final regioselectivity of any reaction would depend on the complex interplay between the directing effects of the activating -OH and -OPr groups and the deactivating, meta-directing -CF3 group.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence (for Electrophilic Substitution) |

|---|---|---|---|---|

| -OH (Hydroxyl) | -I (Withdrawing) | +M (Donating) | Activating | Ortho, Para |

| -OPr (Propoxy) | -I (Withdrawing) | +M (Donating) | Activating | Ortho, Para |

| -CF₃ (Trifluoromethyl) | -I (Strongly Withdrawing) | None | Strongly Deactivating | Meta |

Steric Contributions to Molecular Recognition and Reaction Pathways

Beyond its electronic influence, the trifluoromethyl group has a distinct steric profile that impacts molecular recognition and reaction pathways. While often used to mimic a methyl group, the -CF3 group is significantly bulkier. mdpi.com Research comparing the steric effect of a trifluoromethyl group to other substituents has shown it to be larger than a phenyl group and comparable to a cyclohexyl group. researchgate.net

This steric hindrance can:

Influence Reaction Regioselectivity: The bulk of the -CF3 group can block access to adjacent positions on the aromatic ring, directing incoming reagents to less hindered sites.

Mediate Nucleophilic Substitution: In nucleophilic aromatic substitution reactions, an ortho-CF3 group can cause significant rate retardation due to steric congestion around the reaction center. researchgate.net

The origin of this steric effect is not just its physical size but also the electrostatic repulsion between the negatively polarized fluorine atoms and an approaching nucleophile. researchgate.net This combination of steric and electronic properties makes the trifluoromethyl group a unique tool for modulating molecular interactions.

| Substituent | Van der Waals Radius (Å) | Relative Steric Bulk | Key Property |

|---|---|---|---|

| -H (Hydrogen) | 1.20 | Very Small | Minimal steric influence |

| -F (Fluorine) | 1.47 | Small | Highly electronegative |

| -CH₃ (Methyl) | 2.00 | Medium | Lipophilic, electron-donating |

| -CF₃ (Trifluoromethyl) | 2.70 | Large | Lipophilic, strongly electron-withdrawing |

Data for Van der Waals radii and relative steric bulk are compiled from various chemical literature sources for comparative purposes.

Influence on Proton Transfer Processes

The phenolic hydroxyl group is a primary determinant of the chemical reactivity of this compound, particularly its involvement in proton transfer (PT) reactions. The acidity of the phenol, and thus its propensity to donate a proton, is significantly influenced by the electronic properties of its substituents. The trifluoromethyl group at the meta position is a strong electron-withdrawing group, which increases the acidity of the phenolic proton. This enhanced acidity facilitates proton transfer to a suitable base.

Proton transfer reactions are fundamental in many chemical and biological processes. They can occur as a single step, known as proton-coupled electron transfer (PCET), or in a stepwise manner involving initial electron transfer followed by proton transfer (ET/PT) or the reverse (PT/ET). nih.govdtu.dk The specific mechanism is often dictated by the reaction conditions and the nature of the interacting species. kaist.ac.kr For phenolic compounds, the transfer of a hydrogen atom (formally an electron and a proton) is a key step in their antioxidant activity. nih.gov

The rate and feasibility of proton transfer are also dependent on the formation of hydrogen bonds. In the case of this compound, the phenolic hydroxyl group can act as a hydrogen bond donor to a suitable acceptor. This initial hydrogen bonding is often a prerequisite for the subsequent proton transfer. nih.gov The strength of this hydrogen bond, and consequently the ease of proton transfer, is influenced by the electronic environment of the phenol. The electron-withdrawing trifluoromethyl group enhances the hydrogen bond donor capability of the phenolic proton. brighton.ac.ukfrontiersin.org

Studies on related phenolic systems have shown that the proton transfer process can be investigated using techniques like combined low-temperature NMR and UV-vis spectroscopy. acs.org These methods allow for the characterization of the different species involved in the proton transfer equilibrium, including the initial hydrogen-bonded complex and the subsequent ion pair formed after proton transfer.

Impact of the Propoxy Moiety on Intermolecular Recognition and Physical Chemical Attributes Relevant to Activity

The propoxy group, being an alkoxy chain, introduces a degree of conformational flexibility to the molecule. rsc.org This flexibility arises from the rotation around the C-O and C-C single bonds within the propoxy chain. This rotational freedom allows the propoxy group to adopt various spatial arrangements, which can be critical for achieving an optimal fit within a binding site of a biological target, such as an enzyme or receptor.

The ability of the propoxy group to explore different conformations can be a determining factor in the molecule's biological activity. A favorable conformation can maximize beneficial interactions with the target, while an unfavorable one can lead to steric clashes and reduced affinity. The interplay between the conformational preferences of the propoxy group and the topology of the binding pocket is a key aspect of molecular recognition. nih.gov Computational methods are often employed to study the conformational landscape of such molecules and to predict the most stable conformers. acs.org

The aromatic ring itself is capable of participating in various non-covalent interactions, including π-π stacking and cation-π interactions. probiologists.com The electronic nature of the substituents on the ring influences the strength of these interactions. The electron-withdrawing trifluoromethyl group and the electron-donating (by resonance) propoxy group create a complex electronic distribution on the phenyl ring, which will modulate its aromatic interactions with other molecules. The ability to form these diverse intermolecular interactions is fundamental to the principles of molecular recognition in chemical and biological systems. nih.gov

Advanced Applications and Emerging Research Directions for 4 Propoxy 3 Trifluoromethyl Phenol

Role as a Key Synthetic Intermediate in the Construction of Complex Chemical Architectures

The strategic placement of the propoxy and trifluoromethyl groups on the phenol (B47542) ring theoretically positions 4-Propoxy-3-(trifluoromethyl)phenol as a versatile building block in organic synthesis. The trifluoromethyl group, a common feature in many modern pharmaceuticals and agrochemicals, is known to enhance metabolic stability and binding affinity. nih.gov The propoxy group can influence solubility and lipophilicity, crucial parameters in the design of bioactive molecules.

Precursor in Advanced Pharmaceutical Building Blocks

While numerous trifluoromethyl-containing phenols are pivotal in medicinal chemistry, no specific literature was identified that details the use of this compound as a direct precursor for advanced pharmaceutical building blocks. The synthesis of complex pyrazole (B372694) derivatives with antibacterial properties, for instance, has utilized related trifluoromethylphenyl moieties, highlighting the general importance of this chemical class in drug discovery. nih.gov However, the specific contribution and synthetic pathways involving this compound are not described.

Intermediate in Agrochemical Development (e.g., herbicides, insecticides)

Similarly, in the realm of agrochemicals, trifluoromethyl-substituted phenols are known intermediates for herbicides and insecticides. Patents describe the preparation of various trifluoromethyl-substituted phenols and their subsequent conversion to active ingredients. google.com These documents underscore the industrial relevance of this class of compounds. Nevertheless, specific examples or detailed process chemistry involving this compound in the development of new agrochemicals could not be found in the public domain.

Synthesis of Novel Materials with Specific Optoelectronic Properties (e.g., OLED components)

The field of materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs), often leverages fluorinated organic molecules to achieve desired electronic properties and device stability. tcichemicals.comrsc.org The electron-withdrawing nature of the trifluoromethyl group can influence the energy levels of organic materials. While the potential for this compound derivatives to possess interesting optoelectronic properties exists, there is no current research available to substantiate their synthesis or application in OLEDs or other advanced materials.

Development of this compound as a Chemical Probe for Fundamental Studies

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The unique spectroscopic signature of the trifluoromethyl group could, in theory, be exploited for such purposes.

Application in Mechanistic Enzymology or Receptor Binding Assays (in vitro)

No studies were found that describe the application of this compound in mechanistic enzymology or receptor binding assays. While related compounds like 4-(Trifluoromethyl)phenol (B195918) have been studied in the context of enzyme active sites, this specific isomer has not been similarly investigated. sigmaaldrich.comsigmaaldrich.com

Utility in Analytical Chemistry as a Derivatization Agent or Internal Standard

In analytical chemistry, phenols can be derivatized to enhance their detectability in techniques like gas chromatography. epa.gov Furthermore, compounds with unique mass-to-charge ratios and retention times are valuable as internal standards for quantitative analysis. Although plausible, there is no documented use of this compound as a derivatization agent or an internal standard in published analytical methods.

Future Research Avenues and Underexplored Potentials for this compound

The continued investigation into this compound and its chemical relatives holds considerable promise for innovation across multiple scientific disciplines. Future research is set to concentrate on more environmentally friendly production methods, the computational creation of novel molecules with customized functionalities, and a deeper understanding of the environmental lifecycle of these compounds. These areas of study are essential for maximizing the utility of trifluoromethylated phenols while ensuring their development proceeds in an ecologically conscious manner.

Exploration of Novel, More Sustainable Synthetic Pathways for Trifluoromethylated Phenols

The creation of trifluoromethylated phenols, such as this compound, is a dynamic field of research aimed at enhancing synthetic efficiency and sustainability. conferenceseries.com Conventional techniques for adding a trifluoromethyl (CF3) group to a molecule often necessitate harsh reaction conditions, costly materials, and can produce considerable waste. chemrxiv.org Consequently, designing new, "greener" synthetic methods is a major focus. tandfonline.com

A significant area of development is the use of visible-light photoredox catalysis. chemistryviews.orgrsc.org This method employs light to initiate chemical reactions, often under mild conditions, providing a high level of control and potentially increasing yields and selectivity. chemistryviews.orgresearchgate.net For instance, recent research has demonstrated the multiple trifluoromethylations of phenol derivatives using CF3I as the trifluoromethyl source under visible light, a process that can be enhanced with a photocatalyst. chemistryviews.org

Another promising strategy is the adoption of flow chemistry. nih.govthieme-connect.com Performing reactions in a continuous-flow system, as opposed to traditional batch reactors, can improve heat and mass transfer, resulting in quicker reactions and higher yields. nih.govresearchgate.net This technique also facilitates the safer management of potentially hazardous materials. chemrxiv.org The use of fluoroform, a more atom-economical reagent, in micro-flow systems is one such application being explored for trifluoromethylation. nih.govresearchgate.net

Additionally, researchers are exploring more accessible and less hazardous trifluoromethylating agents, such as Langlois' reagent (sodium trifluoromethane (B1200692) sulfinate). rsc.orgresearchgate.net This stable, solid reagent can be used with an oxidant to generate the trifluoromethyl radical needed for the reaction. Electrochemical methods using this reagent also present a sustainable path to aryl trifluoromethyl ethers from phenols. researchgate.net The development of these and other novel synthetic approaches is vital for the large-scale, environmentally sound production of this compound and similar compounds. chemrxiv.orgtandfonline.com

Table 1: Comparison of Modern Synthetic Strategies for Trifluoromethylation

| Method | Key Reagents/Conditions | Advantages | Disadvantages/Challenges | Relevant Citations |

|---|---|---|---|---|

| Photoredox Catalysis | Visible Light, Photocatalyst (e.g., cyanoarene-based), CF3 Source (e.g., CF3I, Togni's reagent) | Mild reaction conditions, High selectivity, Green chemistry approach. | May require specific photocatalysts, Potential for side reactions. | chemistryviews.orgrsc.orgresearchgate.net |

| Flow Chemistry | Micro-flow reactors, Fluoroform (CF3H), High pressure/temperature | Enhanced safety, Scalability, Improved reaction speed and yield. | Requires specialized equipment, Substrate scope can be limited. | chemrxiv.orgnih.govthieme-connect.comresearchgate.net |

| Electrochemical Synthesis | Langlois' reagent (CF3SO2Na), Anodic oxidation | Avoids toxic reagents/oxidants, Sustainable, Good for electron-deficient phenols. | May require specific electrode materials, Yields can vary. | researchgate.net |

| Water-Based Synthesis | Langlois' reagent, t-BuOOH, TPGS-750-M (surfactant) | Environmentally friendly (uses water), Recyclable medium, Ambient temperature. | Limited to water-compatible substrates, May require surfactants. | rsc.org |

Advanced Computational Design and Virtual Screening of Analogues with Tailored Chemical Reactivity or Interaction Profiles

Computational chemistry has emerged as a crucial tool for designing new molecules with desired characteristics. nih.gov For this compound, these methods can predict how structural changes will alter its reactivity and interactions with biological targets.

Virtual screening is a computational method that allows for the rapid evaluation of vast libraries of digital compounds to assess their potential to bind to a specific protein. semanticscholar.orgnih.govcapes.gov.br By modeling a target protein, millions of virtual analogues of this compound can be "docked" into the protein's active site to identify promising candidates for desired biological activity. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) studies offer another layer of analysis. QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. nih.govnih.gov For phenol derivatives, QSAR can identify which molecular fragments and electronic properties, such as those of the phenolic hydroxyl group, significantly contribute to their toxic or therapeutic effects. nih.govimist.ma

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound and its analogues in a simulated biological setting. mdpi.comtdl.org These simulations track the molecule's movement, rotation, and interactions with its environment, which is essential for understanding its behavior in a biological system and for designing analogues with better pharmacokinetic profiles. mdpi.commdpi.com The stability of complexes between ligands and proteins can be assessed through these simulations over time. researchgate.net

Through these advanced computational approaches, researchers can intelligently design novel analogues of this compound with customized properties, thereby speeding up the discovery of new and more effective molecules.

Investigation of the Compound's Role in Environmental Chemical Processes (e.g., degradation mechanisms)

Understanding the environmental fate of this compound is critical, given its potential for wider use. nih.gov Research in this domain centers on its degradation pathways in environments like soil and water. wechemglobal.com The strong carbon-fluorine bond often makes such compounds resistant to breaking down. nih.govresearchgate.net

Biodegradation: A key research area is the compound's susceptibility to breakdown by microorganisms. documentsdelivered.com Studies investigate whether microbes can metabolize the molecule and what degradation products result. researchgate.net While the trifluoromethyl group is generally recalcitrant, some microorganisms have enzymes that can act on organofluorine compounds, sometimes leading to the release of fluoride (B91410) ions. nih.govmdpi.comdntb.gov.ua The presence of other functional groups on the molecule can provide an initial point of attack for microbial enzymes, potentially leading to the eventual cleavage of C-F bonds. mdpi.com

Photodegradation: The stability of this compound under sunlight is another important consideration. confex.com Research on similar trifluoromethylphenols (TFMPs) shows that photodegradation is highly dependent on pH and the position of the CF3 group. nih.govacs.org For example, studies have shown that the photolysis of 4-(trifluoromethyl)phenol can produce trifluoroacetic acid (TFA), a persistent environmental pollutant, whereas other isomers primarily yield fluoride. nih.govacs.orgrsc.org The deprotonated (phenolate) form of these compounds tends to degrade much faster under UV light. acs.org

Hydrolysis: The spontaneous breakdown in water (hydrolysis) is also being studied. For some TFMPs, hydrolysis and complete defluorination can occur under certain aqueous conditions, a process that is highly dependent on the molecule's specific structure. rsc.org Understanding the factors that drive this spontaneous defluorination could help in designing future compounds that are less persistent in the environment. rsc.org

This research is vital for evaluating the potential environmental impact of this compound and for developing strategies to mitigate any negative effects, ensuring its benefits can be harnessed responsibly. wechemglobal.com

Table 2: Potential Environmental Fates of Trifluoromethylated Phenols

| Process | Description | Influencing Factors | Potential Products | Relevant Citations |

|---|---|---|---|---|

| Biodegradation | Breakdown by microorganisms (bacteria, fungi). | Microbial species present, presence of other functional groups, environmental conditions. | Fluoride ions, partially degraded organofluorine compounds, complete mineralization (CO2, H2O). | nih.govdocumentsdelivered.comresearchgate.netmdpi.com |

| Photodegradation | Breakdown caused by exposure to sunlight (UV radiation). | pH of the water, position of the -CF3 group on the aromatic ring, presence of other substances. | Trifluoroacetic acid (TFA), fluoride ions, other fluorinated byproducts, hydroxylated compounds. | confex.comnih.govacs.orgresearchgate.net |

| Hydrolysis | Spontaneous chemical breakdown in water. | pH, temperature, molecular structure (substituent position). | Corresponding hydroxybenzoic acid (defluorinated product), fluoride ions. | rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.